molecular formula C19H19BrN4O2S B2554960 1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396682-50-0

1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2554960
CAS No.: 1396682-50-0
M. Wt: 447.35
InChI Key: QKXNVPUKHQAOMO-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound that features a bromophenyl group, a thiophenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophenyl group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Cyclohexyl group attachment: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

    Bromophenyl group attachment: The bromophenyl group is typically introduced via a halogenation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The thiophenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea: This compound features a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.

    1-(2-Bromophenyl)-3-(1-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea: This compound has a furan ring instead of a thiophenyl group, potentially altering its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2S/c20-14-6-2-3-7-15(14)21-18(25)23-19(9-4-1-5-10-19)17-22-16(24-26-17)13-8-11-27-12-13/h2-3,6-8,11-12H,1,4-5,9-10H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXNVPUKHQAOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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